molecular formula C17H15Cl2N3O2 B13957115 1-(2,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone

1-(2,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone

Cat. No.: B13957115
M. Wt: 364.2 g/mol
InChI Key: NMHCOGOXZUJJMB-UHFFFAOYSA-N
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Description

Ethanone, 1-(2,4-dichlorophenyl)-2-[2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl]- is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2,4-dichlorophenyl)-2-[2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl]- typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzoyl chloride.

    Attachment of the Ethanone Moiety: The ethanone moiety can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst.

    Addition of the Hydroxyethylamino Group: The hydroxyethylamino group can be added via a nucleophilic substitution reaction using 2-chloroethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2,4-dichlorophenyl)-2-[2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.

    Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,4-dichlorophenyl)-2-[2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl]- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to a therapeutic effect.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and resulting in a biological response.

    Signal Transduction Pathways: The compound may affect various signal transduction pathways, altering cellular processes and functions.

Comparison with Similar Compounds

Ethanone, 1-(2,4-dichlorophenyl)-2-[2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl]- can be compared with other benzimidazole derivatives, such as:

    Albendazole: A benzimidazole derivative used as an anthelmintic agent.

    Mebendazole: Another benzimidazole derivative with similar anthelmintic properties.

    Thiabendazole: A benzimidazole derivative used as an antifungal and anthelmintic agent.

The uniqueness of Ethanone, 1-(2,4-dichlorophenyl)-2-[2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl]- lies in its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other benzimidazole derivatives.

Properties

Molecular Formula

C17H15Cl2N3O2

Molecular Weight

364.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone

InChI

InChI=1S/C17H15Cl2N3O2/c18-11-5-6-12(13(19)9-11)16(24)10-22-15-4-2-1-3-14(15)21-17(22)20-7-8-23/h1-6,9,23H,7-8,10H2,(H,20,21)

InChI Key

NMHCOGOXZUJJMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=C(C=C(C=C3)Cl)Cl)NCCO

Origin of Product

United States

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